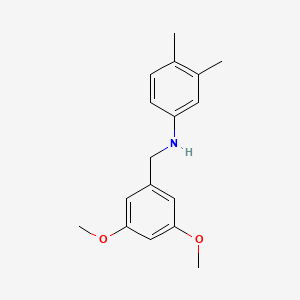

N-(3,5-DIMETHOXYBENZYL)-N-(3,4-DIMETHYLPHENYL)AMINE

Description

N-(3,5-Dimethoxybenzyl)-N-(3,4-Dimethylphenyl)amine is a tertiary amine featuring two aromatic rings: a 3,5-dimethoxy-substituted benzyl group and a 3,4-dimethyl-substituted phenyl group.

Properties

IUPAC Name |

N-[(3,5-dimethoxyphenyl)methyl]-3,4-dimethylaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO2/c1-12-5-6-15(7-13(12)2)18-11-14-8-16(19-3)10-17(9-14)20-4/h5-10,18H,11H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUNQQHFHMFISIO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NCC2=CC(=CC(=C2)OC)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-DIMETHOXYBENZYL)-N-(3,4-DIMETHYLPHENYL)AMINE typically involves the following steps:

Starting Materials: The synthesis begins with 3,5-dimethoxybenzyl chloride and 3,4-dimethylaniline.

Reaction: The 3,5-dimethoxybenzyl chloride is reacted with 3,4-dimethylaniline in the presence of a base such as sodium hydroxide or potassium carbonate.

Conditions: The reaction is usually carried out in an organic solvent like dichloromethane or toluene at a temperature range of 0-50°C.

Industrial Production Methods

In an industrial setting, the production of this compound would involve similar steps but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-DIMETHOXYBENZYL)-N-(3,4-DIMETHYLPHENYL)AMINE can undergo several types of chemical reactions:

Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The aromatic rings can be hydrogenated under high pressure in the presence of a catalyst.

Substitution: The hydrogen atoms on the aromatic rings can be substituted with other functional groups through electrophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Hydrogen gas with a palladium or platinum catalyst.

Substitution: Halogens or nitro groups can be introduced using reagents like bromine or nitric acid.

Major Products

Oxidation: 3,5-dimethoxybenzaldehyde or 3,5-dimethoxybenzoic acid.

Reduction: Fully hydrogenated aromatic rings.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Potential use in studying the effects of amine compounds on biological systems.

Medicine: Could be explored for its pharmacological properties, such as acting on neurotransmitter systems.

Industry: May be used in the production of dyes, polymers, or other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(3,5-DIMETHOXYBENZYL)-N-(3,4-DIMETHYLPHENYL)AMINE would depend on its specific application. In a biological context, it might interact with receptors or enzymes, altering their activity. The methoxy and methyl groups could influence its binding affinity and specificity.

Comparison with Similar Compounds

Data Tables

Table 1: Comparative Properties of Structural Analogs

| Compound | Substituents | logP (Predicted) | Key Activity (IC₅₀) | Structural Impact |

|---|---|---|---|---|

| N-(3,5-Dimethylphenyl)-carboxamide | 3,5-‒CH₃ | +2.1 | PET inhibition (~10 µM) | Symmetrical, enhances binding |

| N-(3,5-Dichlorophenyl)-trichloro-acetamide | 3,5-‒Cl | +3.0 | N/A | Strong electron-withdrawing |

| Target Compound | 3,5-‒OCH₃; 3,4-‒CH₃ | +1.8 | Not reported | Asymmetric, high polarity |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(3,5-dimethoxybenzyl)-N-(3,4-dimethylphenyl)amine?

- Methodological Answer : The compound can be synthesized via a nucleophilic substitution reaction between 3,5-dimethoxyaniline and a benzyl chloride derivative (e.g., 3,4-dimethylbenzyl chloride) in the presence of a base such as potassium carbonate. Solvents like dimethylformamide (DMF) or acetonitrile are typically used, with heating under reflux to enhance reaction efficiency. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended to isolate the product with high purity .

Q. How can the purity and structural integrity of this compound be validated experimentally?

- Methodological Answer :

- Purity : High-performance liquid chromatography (HPLC) with a C18 column and UV detection at 254 nm can assess purity.

- Structural Confirmation : Nuclear magnetic resonance (NMR; ¹H and ¹³C) identifies functional groups and substitution patterns. Mass spectrometry (ESI-MS or EI-MS) confirms molecular weight. Single-crystal X-ray diffraction (using SHELXL for refinement) provides definitive structural validation .

Q. What safety protocols are critical during handling and storage?

- Methodological Answer : Use personal protective equipment (gloves, goggles, lab coat) due to potential irritant properties. Store in a desiccator at 2–8°C under inert gas (argon/nitrogen) to prevent oxidation. Consult Safety Data Sheets (SDS) for specific hazard statements and disposal guidelines .

Advanced Research Questions

Q. How do computational methods predict the electronic and spectroscopic properties of this compound?

- Methodological Answer : Density functional theory (DFT) calculations at the B3LYP/6-31G* level model electron density distributions, dipole moments, and frontier molecular orbitals (HOMO-LUMO gaps). These predict reactivity toward electrophiles/nucleophiles and correlate with experimental UV-Vis spectra. Gaussian or ORCA software packages are commonly used .

Q. What strategies resolve discrepancies in crystallographic data for structurally similar aromatic amines?

- Methodological Answer : Discrepancies in unit cell parameters or torsion angles may arise from substituent electronic effects (e.g., electron-withdrawing groups altering packing motifs). Refinement using SHELXL with high-resolution data (<1.0 Å) and comparative analysis of isostructural compounds (e.g., trichloro-acetamide derivatives) can identify systematic errors .

Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced biological activity?

- Methodological Answer :

- Substituent Effects : Introduce electron-donating groups (e.g., methoxy) at the 3,5-positions to enhance π-π stacking with biological targets.

- Bioisosteric Replacement : Replace the benzyl group with heteroaromatic moieties (e.g., pyridine) to improve solubility and binding affinity.

- In Silico Screening : Molecular docking (AutoDock Vina) against target proteins (e.g., kinases) prioritizes derivatives for synthesis .

Q. What experimental techniques characterize non-covalent interactions (e.g., hydrogen bonding) in this compound’s solid-state structure?

- Methodological Answer : X-ray crystallography paired with Hirshfeld surface analysis (CrystalExplorer) quantifies intermolecular interactions. Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) assess thermal stability linked to packing efficiency .

Data Contradiction and Optimization

Q. How can conflicting solubility data in polar vs. non-polar solvents be rationalized?

- Methodological Answer : Contradictions may arise from polymorphism or solvent impurities. Use dynamic light scattering (DLS) to detect aggregates in solution. Solubility parameters (Hansen solubility parameters) can guide solvent selection for recrystallization .

Q. What optimization strategies improve reaction yields in large-scale synthesis?

- Methodological Answer :

- Catalysis : Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) to accelerate nucleophilic substitution.

- Microwave-Assisted Synthesis : Reduces reaction time and improves yield by 15–20% compared to conventional heating.

- Flow Chemistry : Continuous flow reactors enhance mixing and temperature control, minimizing side products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.